molecular formula C7H6ClN3 B1423777 6-Chloroimidazo[1,2-a]pyridin-2-amine CAS No. 1005785-45-4

6-Chloroimidazo[1,2-a]pyridin-2-amine

Cat. No.: B1423777
CAS No.: 1005785-45-4
M. Wt: 167.59 g/mol
InChI Key: ZGLIWZSUORDLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,2-a]pyridin-2-amine (CAS 1005785-45-4) is a high-purity organic chemical compound with a molecular weight of 167.60 g/mol . This research-grade intermediate is characterized by its imidazopyridine core structure, a privileged scaffold in medicinal chemistry. The compound is very slightly soluble in water (0.52 g/L at 25°C) and should be stored at 2-8°C to maintain stability . As a versatile building block, this compound is primarily valued in pharmaceutical research and development. The presence of both an amine functionality and a chloro substituent on the fused bicyclic system makes it a valuable precursor for synthesizing more complex molecules. Researchers utilize this compound in the exploration of new therapeutic agents, leveraging its structure for creating targeted libraries in drug discovery programs . Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. All information provided is for informational purposes only. Researchers should conduct a full risk assessment before using this or any chemical product.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIWZSUORDLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693869
Record name 6-Chloroimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005785-45-4
Record name 6-Chloroimidazo[1,2-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005785-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Amino-6-chloropyridine with Aldehydes or Equivalent Reagents

A common approach is the condensation of 2-amino-6-chloropyridine with aldehydes or their equivalents (e.g., N,N-dimethylformamide dimethyl acetal) followed by cyclization to form the imidazo ring.

  • Step 1: Reaction of 2-amino-6-chloropyridine with N,N-dimethylformamide dimethyl acetal at 40–100 °C for 2–8 hours to form an intermediate formamidine derivative.
  • Step 2: Addition of bromoacetonitrile in solvents such as acetonitrile, ethanol, or N,N-dimethylformamide at 50–160 °C for 3–15 hours to promote cyclization.
  • Step 3: Neutralization with alkali (e.g., saturated sodium carbonate solution) to precipitate the product.
  • Step 4: Purification by extraction, washing, drying, and recrystallization from ethyl acetate/n-hexane mixtures to obtain the pure compound with high yield and purity (typically > 98%).

This method is advantageous due to:

  • Use of readily available and inexpensive starting materials.
  • Mild and controllable reaction conditions.
  • High purity and stable quality of the product.
  • Short overall reaction time (~1 day).
Step Reagents/Conditions Purpose Notes
1 2-amino-6-chloropyridine + N,N-dimethylformamide dimethyl acetal, 40–100 °C, 2–8 h Formation of formamidine intermediate Molar ratio 4:1 to 1:4
2 Bromoacetonitrile, solvent (acetonitrile/ethanol/DMF), 50–160 °C, 3–15 h Cyclization to imidazo ring Molar ratio bromoacetonitrile to aminopyridine 5:1 to 1:4
3 Saturated sodium carbonate solution, pH 7–9, room temp, 3 h Precipitation of product Alkali neutralization
4 Extraction with ethyl acetate, washing, drying, recrystallization with ethyl acetate/n-hexane (1:2) Purification Yield ~77.5%, purity ~98.5%

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Formamidine intermediate route (with bromoacetonitrile) Stepwise synthesis via formamidine intermediate; alkali neutralization; recrystallization High purity, good yield, simple operation, low cost Requires controlled heating and multiple purification steps
Metal-free direct condensation Direct condensation of 2-aminopyridines with aldehydes under mild, metal-free conditions Eco-friendly, mild conditions, operational simplicity May require optimization for chlorine substitution

Research Findings and Practical Considerations

  • The formamidine intermediate approach has been demonstrated to yield 6-chloroimidazo[1,2-a]pyridin-2-amine with purity above 98% and yield around 77.5% under optimized conditions.
  • Reaction parameters such as temperature, molar ratios, solvent choice, and pH significantly affect the yield and purity.
  • Purification via recrystallization from ethyl acetate and n-hexane mixtures is effective in removing impurities.
  • Metal-free methods are gaining traction for their environmental benefits but require further adaptation for chloro-substituted derivatives.

Summary Table of Key Reaction Parameters

Parameter Range/Value Impact on Synthesis
Temperature (Step 1) 40–100 °C Formation of formamidine intermediate
Reaction time (Step 1) 2–8 hours Completeness of intermediate formation
Temperature (Step 2) 50–160 °C Cyclization efficiency
Reaction time (Step 2) 3–15 hours Yield and purity optimization
pH (neutralization) 7–9 Precipitation and purity
Solvent (Step 2) Acetonitrile, ethanol, DMF Solubility and reaction rate
Recrystallization solvent Ethyl acetate:n-hexane = 2:1 Product purity

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form other heterocyclic structures.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cyclization Reactions: Reagents like bromoketones and catalysts such as iodine and TBHP are used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 6th position.

    Cyclization Reactions: Products include various fused heterocyclic compounds.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
6-Chloroimidazo[1,2-a]pyridin-2-amine is primarily utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and infectious diseases like tuberculosis. Its unique structure enhances the efficacy of drug candidates through improved binding interactions with biological targets .

Case Study: PI3K Inhibition
Recent studies have demonstrated its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor, which is crucial in cancer treatment. For instance, a series of derivatives based on this compound were synthesized and evaluated for their inhibitory effects on PI3Kα, showing promising antitumor activity . The structure-activity relationship (SAR) analysis indicated that modifications to the imidazo-pyridine moiety significantly influenced the compound's potency against cancer cell proliferation.

Biological Research

Antimicrobial and Anticancer Properties:
Research has shown that this compound exhibits notable antimicrobial and anticancer activities. Its ability to inhibit specific enzymes involved in cancer progression has been a focal point of investigation. For example, molecular docking studies revealed strong binding affinities with target proteins associated with tumor growth .

Mechanism of Action:
The compound interacts with molecular targets that are critical for bacterial cell wall synthesis, thereby inhibiting bacterial growth. This mechanism is particularly relevant in developing treatments for resistant strains of pathogens.

Agricultural Chemistry

Development of Agrochemicals:
In agricultural chemistry, this compound is being explored for its potential in creating new agrochemicals, including fungicides and herbicides. Its ability to inhibit specific biological pathways in pests makes it a candidate for developing effective pest control agents .

Material Science

Novel Material Creation:
The compound's unique chemical properties are also being investigated for applications in material science. Research is ongoing into its use in synthesizing polymers with enhanced thermal and mechanical properties, which could lead to innovative materials for various industrial applications .

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound serves as a standard reference material in various analytical techniques. Its consistent properties help ensure accuracy and reliability in measurements across different research settings .

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it targets enzymes involved in the bacterial cell wall synthesis, leading to the inhibition of bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₇H₆ClN₃ (molecular weight ~171.6 g/mol).
  • Functional Groups : Chlorine (electron-withdrawing) and amine (nucleophilic) groups influence reactivity.
  • Applications: Used in antitrypanosomal agents , CFTR modulators , and peptidomimetics .

Comparison with Similar Compounds

Structural analogs of 6-chloroimidazo[1,2-a]pyridin-2-amine differ in substituent positions, halogens, or additional functional groups. Below is a detailed comparison:

Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Notes Reference
6-Chloroimidazo[1,2-a]pyridine No amine at position 2 ~168.6 Intermediate for antitrypanosomal agents 60% yield via cyclization
6-Bromoimidazo[1,2-a]pyridin-2-amine Bromine at position 6 212.05 Higher molecular weight; similar reactivity Synthesized from trifluoroacetamide
7-Chloroimidazo[1,2-a]pyridine Chlorine at position 7 ~168.6 Lower similarity (0.74) to target compound Not explicitly reported
6-Chloro-2-methylimidazo[1,2-a]pyridine Methyl at position 2 ~182.7 Improved lipophilicity; safety data available Commercial availability (Echemi)
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Carboxylic acid at position 2 196.59 Building block for peptide conjugates CAS: 182181-19-7; commercial source
Z1096199008 (CFTR modulator) Triazole-thioether side chain 323.2 (ESI-MS) Potent biological activity 35% yield via nucleophilic substitution

Physicochemical Properties

  • Lipophilicity : Methyl or bromine substitutions increase logP values (e.g., 6-bromo analog: XLogP3 = 2.1 ), enhancing membrane permeability.
  • Hydrogen Bonding : The amine group in the target compound provides hydrogen-bonding capacity, critical for target engagement in biological systems.

Biological Activity

6-Chloroimidazo[1,2-a]pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClN3C_7H_6ClN_3. Its structure features a fused imidazo-pyridine ring system, which is crucial for its biological activity. The presence of a chlorine atom at the 6-position enhances the compound's reactivity and binding affinity to various biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , primarily through its inhibition of specific enzymes involved in cancer progression. Notably, it has been shown to inhibit the PI3Kα enzyme, a critical player in the signaling pathways that regulate cell growth and survival. Inhibition of PI3Kα can lead to reduced proliferation of cancer cells, making this compound a potential candidate for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetFindings
AnticancerPI3Kα inhibitionReduces cancer cell proliferation .
AntimicrobialBacterial cell wall synthesisEffective against multidrug-resistant TB .
Enzyme InhibitionVarious kinasesPotential for treating kinase-related diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . It shows promise against multidrug-resistant strains of tuberculosis (MDR-TB) and other bacterial infections by targeting enzymes involved in bacterial cell wall synthesis. This makes it a valuable scaffold for developing new antimycobacterial agents .

The mechanism by which this compound exerts its effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of enzymes like PI3Kα, inhibiting their activity and disrupting downstream signaling pathways essential for tumor growth.
  • Antimicrobial Mechanism : By targeting bacterial enzymes responsible for cell wall synthesis, it leads to bacterial growth inhibition.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
  • Antitubercular Activity Evaluation : Another investigation assessed its activity against MDR-TB strains, showing promising results with reduced bacterial load in treated models compared to controls .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound differentiates it from other imidazo-pyridine derivatives.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Aminoimidazo[1,2-a]pyridineLacks chlorineDifferent biological activity profile
Imidazo[1,2-a]pyridineNo chloro substituentMore potent as an antimicrobial agent
4-AminoquinazolineDifferent heterocyclic coreStronger inhibition of PI3K

Q & A

Q. Table 1: Synthesis Methods and Yields

MethodKey Reagents/ConditionsYieldReference
Oxidative CyclizationI₂/KI, arylamines, nitrilesScalable
Substitution-CyclizationEthyl bromopyruvate, dichloropyridine derivatives87%
Alkylation with Thiol IntermediatesTriazole-thiol, chloromethylimidazopyridine35%

Q. How is this compound characterized?

  • Methodological Answer :
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 323.2 [M + H]⁺) confirms molecular weight .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.93 ppm for acetamide protons) validate substituent positions and purity .
  • X-Ray Diffraction : Single-crystal analysis resolves regioselectivity in derivatives (e.g., allylated compound 8b) .

Q. Table 2: Characterization Techniques

TechniqueApplication ExampleReference
HR-ESI-MSm/z 323.2 [M + H]⁺ for intermediates
¹H/¹³C NMRδ 2.25 ppm (s, 3H) for methyl groups
X-Ray CrystallographyConfirmation of allylated derivative 8b structure

Advanced Research Questions

Q. How can regioselectivity be controlled in functionalizing this compound?

  • Methodological Answer :
  • Base-Dependent Selectivity :
  • TMPMgCl·LiCl at −60°C favors C3 metalation (e.g., magnesiation for allylation/acylation) .
  • TMP₂Zn·2MgCl₂·2LiCl at −20°C switches regioselectivity to C5 due to chelation effects and thermodynamic stability .
  • DFT Calculations : Predict relative stabilities of intermediates (e.g., C5-metalated species are stabilized by intramolecular Cl···H interactions) .

Q. Table 3: Regioselectivity Control

Base SystemTemperatureRegioselectivityElectrophile CompatibilityReference
TMPMgCl·LiCl−60°CC3Allyl bromide, acyl chlorides
TMP₂Zn·2MgCl₂·2LiCl−20°CC5Aryl iodides, ketones

Q. What cross-coupling strategies enable diversification of this compound?

  • Methodological Answer :
  • Negishi Coupling : Diheteroarylzinc intermediates (e.g., compound 14) react with aryl iodides using Pd(PPh₃)₄ (5 mol%), yielding arylated derivatives (53–64% yield) .
  • Suzuki-Miyaura Coupling : Chlorine substituents allow Pd-catalyzed coupling with boronic acids (e.g., 2-aminopyridine-5-boronic acid pinacol ester, 78% yield) .
  • Grignard Additions : Organomagnesium reagents (e.g., 4-methoxyphenylmagnesium bromide) add to C8, followed by oxidation to yield 8-arylated derivatives (37–78% yield) .

Q. Are there computational studies supporting the reactivity of this compound?

  • Methodological Answer :
  • DFT Analysis : Explains regioselectivity in metalation (e.g., C5 vs. C3 preference based on intermediate stability) .
  • Charge Distribution Maps : Show C3 as the most negatively charged carbon, directing electrophilic attacks .

Q. What bioactivity is observed in derivatives of this compound?

  • Methodological Answer :
  • Antikinetoplastid Activity : Chalcone-conjugated derivatives exhibit IC₅₀ values of 1.35–8.5 µM against Trypanosoma brucei and T. cruzi .
  • Antimicrobial Potential : Functionalization with pyridin-2-amine groups enhances activity against pathogens (e.g., Mycobacterium tuberculosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroimidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Chloroimidazo[1,2-a]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.